Benzyl-ethyl-piperidin-4-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

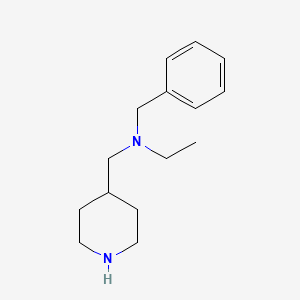

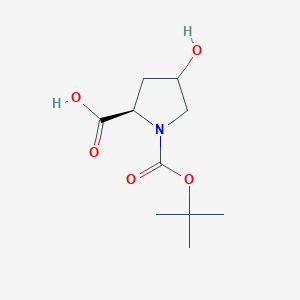

Benzyl-ethyl-piperidin-4-ylmethyl-amine is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Structural Analysis

The crystal structure of compounds related to Benzyl-ethyl-piperidin-4-ylmethyl-amine has been a focus in several studies. For instance, the structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine has been determined, revealing important details about the spatial arrangement of its molecular components (Ö. Yıldırım et al., 2006). Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.

2. Crystal Structure and DFT Studies

Crystal structure and Density Functional Theory (DFT) studies have been conducted on similar compounds, like (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine. These studies contribute to the understanding of the electronic properties and potential reactivity of the molecule (N. Kumar et al., 2020).

3. Synthesis and Elaboration

Research has focused on the synthesis and further elaboration of piperidine derivatives, including those related to this compound. For example, a study described the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, offering a route to optically pure piperidines (H. P. Acharya & D. Clive, 2010).

4. Electrochemical Synthesis

An electrochemical approach for synthesizing piperidines, closely related to this compound, has been developed. This process involves anodic C–H activation to generate a benzylic cation, which is then trapped by a nitrogen nucleophile (S. Herold et al., 2018).

5. Catalytic Synthesis

Studies on the catalytic synthesis of benzylamines, including N-benzyl piperidines, provide insights into sustainable methodologies for accessing these structurally significant compounds (T. Yan et al., 2016).

6. Synthesis of Pharmacologically Relevant Piperidines

Research has been conducted on synthesizing pharmacologically interesting piperidines, highlighting the potential medical applications of these compounds (S. Branden et al., 1992).

7. Virtual Screening and Pharmacokinetics

Virtual screening and pharmacokinetic studies on compounds like N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide have been performed to assess their biological activity and potential as therapeutic agents (F. Wang et al., 2011).

8. Interaction with Monoamine Transporters

Studies exploring the interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters provide insights into the neurological implications and potential therapeutic uses of these compounds (R. Kolhatkar et al., 2003).

Mecanismo De Acción

While the specific mechanism of action for Benzyl-ethyl-piperidin-4-ylmethyl-amine is not mentioned in the search results, it’s worth noting that piperidine derivatives have shown activity against different viruses . For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Direcciones Futuras

The future directions for Benzyl-ethyl-piperidin-4-ylmethyl-amine and similar compounds could involve further exploration of their pharmacological applications, given the significant role of piperidine derivatives in the pharmaceutical industry . More research is needed to fully understand their potential uses and mechanisms of action.

Propiedades

IUPAC Name |

N-benzyl-N-(piperidin-4-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16-11-9-15/h3-7,15-16H,2,8-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHZXUDHPUMGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

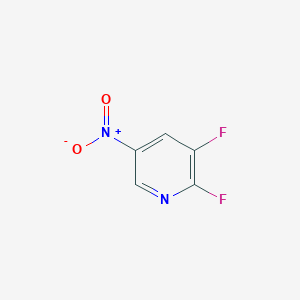

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)

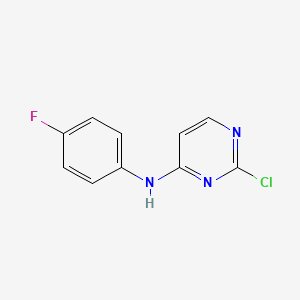

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)